molecular formula C22H15ClN2O3 B11186963 3-(4-chlorophenyl)-1-(2-oxo-2-phenylethyl)quinazoline-2,4(1H,3H)-dione

3-(4-chlorophenyl)-1-(2-oxo-2-phenylethyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11186963
M. Wt: 390.8 g/mol
InChI Key: JLRURICLZXYFGI-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-1-(2-oxo-2-phenylethyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, in particular, features a quinazoline core with a 4-chlorophenyl group and a 2-oxo-2-phenylethyl substituent, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1-(2-oxo-2-phenylethyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives.

    Introduction of the 4-Chlorophenyl Group: This step may involve electrophilic aromatic substitution reactions.

    Addition of the 2-Oxo-2-Phenylethyl Group: This can be done through nucleophilic substitution or condensation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-1-(2-oxo-2-phenylethyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazolines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating diseases.

    Industry: May be used in the development of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1-(2-oxo-2-phenylethyl)quinazoline-2,4(1H,3H)-dione would depend on its specific biological target. Generally, quinazoline derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, they may inhibit kinase activity or interfere with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenylquinazoline Derivatives: These compounds share the chlorophenyl group and may have similar biological activities.

    2-Oxo-2-Phenylethylquinazoline Derivatives: These compounds share the 2-oxo-2-phenylethyl group and may exhibit similar chemical reactivity.

Uniqueness

3-(4-chlorophenyl)-1-(2-oxo-2-phenylethyl)quinazoline-2,4(1H,3H)-dione is unique due to the specific combination of substituents on the quinazoline core, which may confer distinct chemical and biological properties compared to other quinazoline derivatives.

Properties

Molecular Formula

C22H15ClN2O3

Molecular Weight

390.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-phenacylquinazoline-2,4-dione

InChI

InChI=1S/C22H15ClN2O3/c23-16-10-12-17(13-11-16)25-21(27)18-8-4-5-9-19(18)24(22(25)28)14-20(26)15-6-2-1-3-7-15/h1-13H,14H2

InChI Key

JLRURICLZXYFGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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